![molecular formula C22H25N3O2 B5523242 (1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)
(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo nonanones and their derivatives involves complex organic reactions that yield bicyclic skeletons with notable stereochemical and structural features. For instance, compounds with similar structures have been synthesized through methods such as sequential ‘condensation–iodolactonization’ reactions, showcasing the diversity in synthetic approaches for such molecules (Ullah et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their stereochemistry and conformation. Studies have shown that these molecules can exhibit forced twin-chair conformations and interactions such as hydrogen bonding, highlighting the intricate structural dynamics at play. For instance, compounds within the diazabicyclo nonanone family demonstrate specific conformational behaviors and stereochemical arrangements, contributing to their reactivity and interactions (Sakthivel & Jeyaraman, 2010).
Chemical Reactions and Properties
Diazabicyclo nonanones and similar compounds participate in a variety of chemical reactions, demonstrating a range of chemical behaviors. For example, the aminomethylation of certain precursors leads to the formation of new diazabicyclo nonane derivatives, showcasing the compounds' reactivity and potential for further chemical modification (Dotsenko et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. For example, the crystalline structure analysis of certain diazabicyclo nonanones provides insights into their stability and conformational preferences, which are essential for predicting their physical behavior (Gálvez et al., 1985).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to comprehending the compound's applications and behavior in chemical reactions. Studies on related compounds have explored their reactivity under various conditions, offering insights into their chemical versatility and potential applications in synthesis and medicinal chemistry (Thompson et al., 1987).
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound "(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" is a part of a broader class of compounds with potential applications in scientific research, particularly in the synthesis of bicyclic σ receptor ligands with cytotoxic activity. A study conducted by Geiger et al. (2007) explored the synthesis of all possible stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate. Through a series of chemical reactions, including Dieckmann analogous cyclization and stereoselective reduction, the researchers produced compounds displaying high σ1 receptor affinity. Notably, these compounds demonstrated significant cell growth inhibition against five human tumor cell lines, particularly at a concentration of 20 μM, halting cell growth in the small cell lung cancer cell line A-427. This indicates a specific target within this cell line, with IC50-values of methyl ethers showing potential as antitumor agents comparable to cisplatin and oxaliplatin (Geiger et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1S,5R)-6-benzyl-3-(3-pyridin-3-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(11-8-17-7-4-12-23-13-17)24-15-19-9-10-20(16-24)25(22(19)27)14-18-5-2-1-3-6-18/h1-7,12-13,19-20H,8-11,14-16H2/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKDDRSYCPJGKM-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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